molecular formula C11H14ClNO B189819 3-chloro-N,N-diethylbenzamide CAS No. 15952-65-5

3-chloro-N,N-diethylbenzamide

Cat. No.: B189819
CAS No.: 15952-65-5
M. Wt: 211.69 g/mol
InChI Key: ZWTKSSXSNVYXII-UHFFFAOYSA-N
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Description

3-chloro-N,N-diethylbenzamide is an organic compound with the molecular formula C11H14ClNO. It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and the amide nitrogen is substituted with two ethyl groups. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N,N-diethylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N,N-diethylbenzamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The amide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines can be used. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used. The reaction is usually performed in an acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used. The reaction is typically carried out in an inert solvent like tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Products such as 3-hydroxy-N,N-diethylbenzamide or 3-amino-N,N-diethylbenzamide.

    Oxidation: Products such as 3-chlorobenzoic acid.

    Reduction: Products such as N,N-diethylbenzylamine.

Scientific Research Applications

3-chloro-N,N-diethylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-N,N-diethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the diethylamide group play a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethylbenzamide: Lacks the chlorine substitution, which can affect its reactivity and binding affinity.

    3-chloro-N,N-dimethylbenzamide: Has methyl groups instead of ethyl groups, which can influence its solubility and biological activity.

    3-chloro-N,N-diethyl-2-methylbenzamide: Has an additional methyl group on the benzene ring, which can alter its chemical properties and interactions.

Uniqueness

3-chloro-N,N-diethylbenzamide is unique due to the presence of both the chlorine atom and the diethylamide group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTKSSXSNVYXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348613
Record name 3-chloro-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15952-65-5
Record name 3-chloro-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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